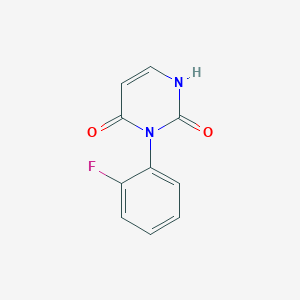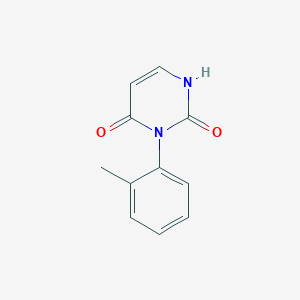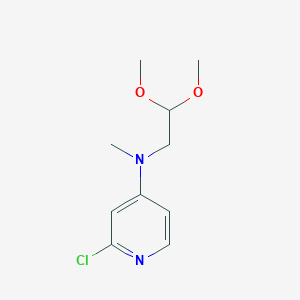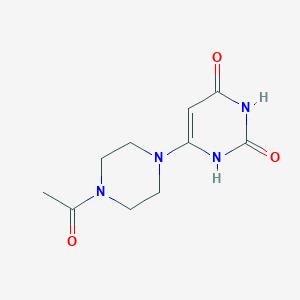
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidinones, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Pyrimidinones can be synthesized from 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of pyrimidinones is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Scientific Research Applications
Antiviral Applications
Research into pyrimidine derivatives, including those related to 6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, has demonstrated significant antiviral properties. For instance, derivatives have been synthesized for the evaluation of their antiviral activities against viruses like Hepatitis A (HAV) and Herpes simplex virus type-1 (HSV-1). Such studies underscore the potential of pyrimidine derivatives in contributing to antiviral pharmacotherapy, providing a foundation for the development of new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Antimicrobial Applications
The scope of research also extends to the antimicrobial efficacy of pyrimidine derivatives. Investigations have shown moderate activity of these compounds against bacterial strains such as S. aureus, E. coli, and B. subtilis. This indicates a promising avenue for the development of novel antimicrobial agents based on the pyrimidine structure, potentially leading to new treatments for bacterial infections (Vlasov et al., 2022).
Herbicidal Activities
Research into the utility of pyrimidine-2,4(1H,3H)-dione compounds in agriculture has revealed their potential as herbicides. Specifically, compounds synthesized with the pyrimidine base have shown good herbicidal activity against various plants, such as Brassica napus, at certain concentrations. This suggests the potential of these derivatives in developing new herbicidal formulations, contributing to agricultural pest management strategies (Huazheng, 2013).
Optical and Nonlinear Optical Applications
The exploration of pyrimidine derivatives for their optical properties has unveiled their potential in nonlinear optical (NLO) applications. Studies have focused on the synthesis and characterization of pyrimidine-based compounds for their ability to exhibit significant NLO properties. This opens up possibilities for their use in NLO device fabrications, which are crucial for various technological applications, including telecommunications and information processing (Mohan et al., 2020).
Future Directions
properties
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)13-2-4-14(5-3-13)8-6-9(16)12-10(17)11-8/h6H,2-5H2,1H3,(H2,11,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCVPNXBWBEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-acetylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



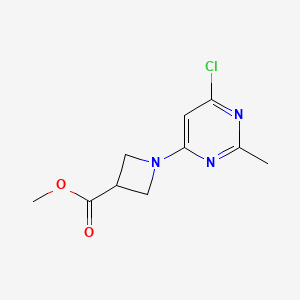
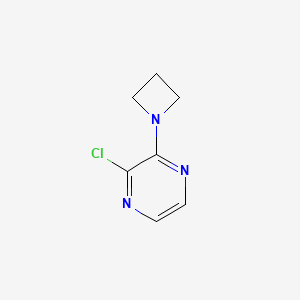
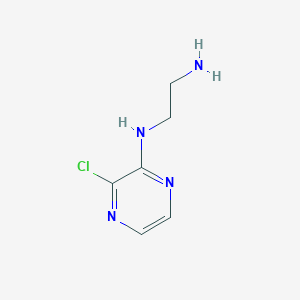

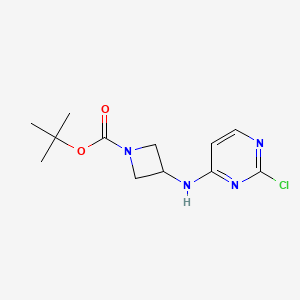
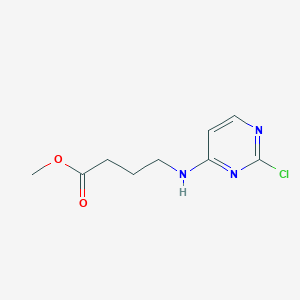
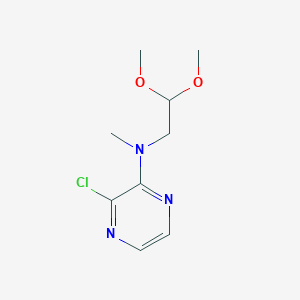
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)
